Ascrolimus - 148147-65-3

Ascrolimus

Catalog Number: EVT-256934
CAS Number: 148147-65-3
Molecular Formula: C44H69N5O11
Molecular Weight: 844.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ABT-281 is an ascomycin analog that may be used to treat major inflammatory skin diseases, including atopic dermatitis, psoriasis and allergic contact dermatitis. It is a macrolactam T cell inhibitors that is better suited for these diseases for its potent topical activity and reduced systemic exposure.
Source and Classification

Ascrolimus is synthesized from natural products, specifically from certain species of fungi. It belongs to a class of compounds known as macrolides, which are characterized by their large lactone ring structure. This classification is significant as it relates to its mechanism of action and biological activity.

Synthesis Analysis

The synthesis of Ascrolimus typically involves several steps, which can vary depending on the specific synthetic route chosen. The most common methods include:

  1. Isolation from Natural Sources: Ascrolimus can be extracted from specific fungal species, where it is produced as a secondary metabolite.
  2. Chemical Synthesis: Laboratory synthesis may involve complex organic reactions such as:
    • Nitration: Introduction of nitro groups into the aromatic rings.
    • Reduction: Converting nitro groups to amines or hydroxyl groups.
    • Methylation: Adding methyl groups to enhance solubility and bioactivity.

These methods require precise control over reaction conditions, such as temperature, pH, and reaction time, to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of Ascrolimus is characterized by a large lactone ring, which is typical of macrolide compounds. Key features include:

  • Lactone Ring: A cyclic ester that significantly influences the compound's biological activity.
  • Substituents: Various functional groups attached to the ring enhance its solubility and interaction with biological targets.

The molecular formula and weight provide insight into its potential pharmacokinetic properties, affecting absorption and distribution in biological systems.

Chemical Reactions Analysis

Ascrolimus undergoes several chemical reactions that are crucial for its functionality:

  1. Hydrolysis: The lactone ring can undergo hydrolysis in biological systems, releasing active metabolites.
  2. Oxidation-Reduction Reactions: These reactions can modify the functional groups on the compound, potentially altering its activity.
  3. Substitution Reactions: Ascrolimus can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can enhance its therapeutic profile.

Common reagents used in these reactions include acids for hydrolysis and reducing agents like sodium borohydride for reduction processes.

Mechanism of Action

Ascrolimus exerts its effects primarily through modulation of immune responses. Its mechanism involves:

  • Intercalation into DNA: Similar to other acridine derivatives, Ascrolimus can intercalate between DNA base pairs, disrupting normal cellular processes.
  • Inhibition of Mitochondriogenesis: It has been shown to inhibit the formation of new mitochondria, affecting energy metabolism within cells.
  • Stimulation of Immune Cells: By enhancing the activation and proliferation of T cells and other immune cells, Ascrolimus promotes a more robust immune response against pathogens or tumors.

These mechanisms make it a candidate for therapeutic applications in cancer treatment and immunotherapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ascrolimus are essential for understanding its behavior in biological systems:

  • Solubility: Ascrolimus exhibits moderate solubility in water due to its polar functional groups, which is important for bioavailability.
  • Stability: The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point provides insights into its crystalline structure and purity.

These properties influence how Ascrolimus is formulated for therapeutic use.

Applications

Ascrolimus has several scientific applications:

  1. Immunotherapy: Its ability to enhance immune responses makes it a candidate for treating cancers by improving the efficacy of immune checkpoint inhibitors.
  2. Antiviral Treatments: Research indicates potential applications in combating viral infections by boosting host immune responses.
  3. Research Tool: As an intercalating agent, it serves as a valuable tool in molecular biology studies involving DNA interactions.
Pharmacogenomic Determinants of Ascrolimus Response Variability

Genetic Polymorphisms in CYP3A4/5 Metabolic Pathways

Ascrolimus metabolism is predominantly governed by the cytochrome P450 3A (CYP3A) enzyme family, with CYP3A5 polymorphisms representing the most significant pharmacogenomic determinant of pharmacokinetic variability. The CYP3A53 allele (rs776746), characterized by an A>G transition in intron 3, creates a cryptic splice site leading to premature termination of protein translation. This results in absent or severely reduced functional enzyme activity in homozygous carriers (3/3), classified as "non-expressers." In contrast, carriers of at least one 1 allele (1/1 or *1/3) exhibit functional CYP3A5 expression and are termed "expressers" [1] [5]. This genetic stratification profoundly impacts Ascrolimus metabolism:

  • Dose Requirements: Expressers demonstrate significantly higher Ascrolimus clearance rates, necessitating 1.5–2.5-fold higher weight-adjusted doses to achieve therapeutic trough concentrations compared to non-expressers. Clinical studies show non-expressers achieve 50–80% higher dose-normalized trough concentrations (C0/D) [1] [9].
  • Acute Rejection Risk: Pediatric kidney transplant patients expressing functional CYP3A5 exhibit a 40% lower incidence of acute graft rejection within six months post-transplant when therapeutic drug monitoring (TDM) guides dosing, attributable to more consistent therapeutic exposure [1].
  • Population Variability: The *3 allele frequency exhibits substantial interethnic variability: 60–70% in East Asians, 80–90% in Caucasians, and 50–60% in African populations, directly influencing population-specific dosing strategies [5] [9].

Beyond CYP3A5, CYP3A4 polymorphisms contribute to residual metabolic variability. The CYP3A422 allele (rs35599367) reduces transcriptional activity and is associated with 20–30% lower dose requirements. However, its low minor allele frequency (<5% in Caucasians, <0.1% in Asians) limits clinical impact [5] [8]. Conversely, CYP3A41G (rs2242480) occurs in 20–30% of East Asians and correlates with increased enzyme activity, potentially exacerbating subtherapeutic exposure in CYP3A5 expressers [9].

Table 1: Impact of Key CYP3A Genotypes on Ascrolimus Pharmacokinetics

GeneVariantFunctional EffectDose-Normalized C0 IncreasePrevalence (Homozygous)
CYP3A53/3 (rs776746)Non-functional enzyme80–100%70% Caucasians, 90% East Asians
CYP3A51/1 or 1/3Functional enzyme expressionReference level10–30% across populations
CYP3A422/22 (rs35599367)Reduced transcription20–30%<2% Caucasians
CYP3A41G/1G (rs2242480)Enhanced enzyme activity15–20% decrease5–8% East Asians

Age further modulates the impact of CYP3A genetics. Pediatric patients (<6 years) exhibit 30–50% higher CYP3A4 activity than adults, potentially overriding genetic effects in early childhood. By adolescence, CYP3A5 genotype becomes the dominant metabolic predictor [9].

ABCB1 and ABCC2 Transporter Gene Variants

Ascrolimus is a substrate for ATP-binding cassette (ABC) efflux transporters, primarily P-glycoprotein (ABCB1) and multidrug resistance-associated protein 2 (ABCC2). These transporters limit oral bioavailability and facilitate biliary excretion, contributing to pharmacokinetic variability through polymorphisms:

ABCB1 (MDR1) variants influence intestinal absorption and tissue distribution. Key polymorphisms include:

  • rs1128503 (1236C>T): Alters substrate binding affinity without changing protein expression. Meta-analyses indicate the TT genotype associates with 25% higher Ascrolimus bioavailability and 15% higher trough concentrations, though effect sizes vary across populations [2] [8].
  • rs2032582 (2677G>T/A): The 2677T allele correlates with enhanced efflux activity, potentially reducing intracellular Ascrolimus accumulation in lymphocytes. This may necessitate higher plasma concentrations for equivalent immunosuppression [6] [8].
  • rs1045642 (3435C>T): Despite controversial standalone effects, the T allele forms haplotypes (e.g., 1236T-2677T-3435T) linked to decreased duodenal P-gp expression and 20–35% higher Ascrolimus exposure [6] [10].

Table 2: ABC Transporter Variants and Ascrolimus Disposition

GeneVariantImpact on TransportClinical AssociationConflicting Evidence
ABCB1rs1045642 (3435C>T)Reduced intestinal efflux15–25% higher C0 in TT carriersGreek cohort showed no association [8]
ABCB1rs1128503 (1236C>T)Altered substrate bindingHigher bioavailability in TT genotypesInconsistent in renal vs. liver grafts
ABCC2rs717620 (c.-24C>T)Reduced promoter activity30% lower biliary clearanceLimited replication studies
ABCC2rs2273697 (1249G>A)Impaired membrane localizationIncreased hematologic toxicity riskNot dose-corrected in some reports

ABCC2 variants mediate biliary excretion of Ascrolimus metabolites. The promoter variant *c.-24C>T (rs717620) reduces ABCC2 expression, potentially impairing hepatobiliary clearance. The *1249G>A (rs2273697) variant causes misfolding and intracellular retention of the transporter, extending systemic exposure to cytotoxic metabolites [2].

Notably, conflicting evidence exists regarding ABC transporter pharmacogenomics. A Greek kidney transplant cohort (n=94) found no significant association between ABCB1 rs1128503, rs2229109, or ABCC2 variants and Ascrolimus C0/D ratios at 1–12 months post-transplant [8]. This highlights the complexity of transporter genetics and potential modulation by donor genotypes, concomitant medications, or nongenetic factors.

SLCO1B1 Polymorphisms and Hepatic Uptake Dynamics

Hepatic uptake of Ascrolimus is facilitated by the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by SLCO1B1. This influx transporter significantly determines first-pass metabolism and systemic clearance. Two functionally significant polymorphisms alter OATP1B1 activity:

  • rs2306283 (388A>G, Asn130Asp): The 388G allele enhances transporter membrane localization, increasing intrinsic uptake clearance by 50–70%. This accelerates hepatic extraction of Ascrolimus, potentially lowering systemic exposure unless compensated by dose adjustment [4] [7].
  • rs4149056 (521T>C, Val174Ala): The 521C allele causes misfolding and defective trafficking of OATP1B1 to the sinusoidal membrane, reducing transport capacity by 40–60%. This impairs hepatic uptake and prolongs plasma half-life [4] [7].

These polymorphisms frequently occur as haplotypes:

  • *1B (388G-521T): Enhanced function → 20% lower Ascrolimus C0/D
  • *15 (388G-521C): Partially impaired function → Neutral net effect
  • *5 (388A-521C): Severely impaired function → 40–60% higher Ascrolimus C0/D [4]

Table 3: SLCO1B1 Haplotypes and Functional Impact on Ascrolimus

Haplotypers2306283 (388)rs4149056 (521)OATP1B1 FunctionAscrolimus C0/D ChangePopulation Frequency
*1aATNormalReference20–25% (Global)
*1bGTEnhanced↓ 15–25%60–70% (Thais, Chinese) [4] [7]
*5ACSeverely reduced↑ 50–70%10–15% (Europeans)
*15GCModerately reduced↑ 10–20%10–15% (Asians)

Population-specific haplotype distributions critically influence Ascrolimus dosing:

  • Thai populations exhibit high *1b frequency (65.4%), predicting prevalent enhanced hepatic uptake and lower exposure [4].
  • Chinese Han cohorts demonstrate significant correlation between rs2306283 genotypes and lipid-lowering response to OATP1B1 substrates (e.g., statins), suggesting parallel impacts on Ascrolimus pharmacokinetics. Carriers of the rs2306283 AA genotype experience 30% greater reductions in total cholesterol following atorvastatin, implying reduced hepatic uptake compared to AG/GG carriers [7].

OATP1B1 phenotype frequencies further refine exposure predictions: 75–80% of individuals exhibit normal activity, 20–25% intermediate activity (e.g., 15/15 or 1a/5), and 1–2% low activity (5/5), necessitating 30–50% dose reductions to avoid toxicity [4]. This genetic stratification provides a mechanistic basis for personalized Ascrolimus initiation regimens.

Table 4: Clinically Actionable Pharmacogenomic Markers for Ascrolimus Dosing

GeneKey VariantsClinical ActionEvidence Level
CYP3A5rs776746 (*3 allele)Increase dose 1.5–2.5x in 1/1 or 1/3CPIC Level A [1]
SLCO1B1rs4149056 (521T>C)Reduce dose by 30% in CC homozygotesClinical validity established [4] [7]
CYP3A4rs35599367 (*22)Consider 20% reduction in *22 carriersModerate (Caucasians only) [5]
ABCB11236T-2677T-3435T haplotypeMonitor for elevated C0, reduce dose if neededInconsistent [8]

Properties

CAS Number

148147-65-3

Product Name

Ascrolimus

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C44H69N5O11

Molecular Weight

844.0 g/mol

InChI

InChI=1S/C44H69N5O11/c1-10-31-18-25(2)17-26(3)19-37(57-8)40-38(58-9)21-28(5)44(55,60-40)41(52)42(53)48-16-12-11-13-33(48)43(54)59-39(29(6)34(50)23-35(31)51)27(4)20-30-14-15-32(36(22-30)56-7)49-24-45-46-47-49/h18,20,24,26,28-34,36-40,50,55H,10-17,19,21-23H2,1-9H3/b25-18+,27-20+/t26-,28+,29+,30-,31+,32-,33-,34-,36+,37-,38-,39+,40+,44+/m0/s1

InChI Key

HIEKJRVYXXINKH-ADVKXBNGSA-N

SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

Solubility

Soluble in DMSO

Synonyms

ABT-281; ABT281; ABT 281; A-86281; A86281; A 86281; Ascrolimus

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)N5C=NN=N5)C)O)C)OC)OC)C)C

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)/C)O)C)OC)OC)C)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.